![molecular formula C7H7ClN4 B2529553 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine CAS No. 1909320-06-4](/img/structure/B2529553.png)
7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[3,4-b]pyridine derivatives are nitrogen-containing heterocycles that are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .
Chemical Reactions Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .
科学的研究の応用
Antibacterial and Antimicrobial Applications
Research has demonstrated the potential of heterocyclic compounds, including pyrazolo[3,4-d]pyridazine derivatives, as antibacterial agents. A study by Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, aiming to investigate their suitability as antibacterial agents. The compounds showed significant antibacterial activity, indicating their potential in medical applications for treating bacterial infections (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Anxiolytic Properties
Kirkpatrick et al. (1977) explored the antianxiety properties of pyrazolo[1,5-a]pyrimidine derivatives in rats, discovering compounds with anxiolytic effects comparable to clinically used benzodiazepines without potentiating CNS depressant effects. This research highlights the therapeutic potential of pyrazolo[3,4-d]pyridazine derivatives in developing new anxiolytic drugs without the sedative drawbacks of current medications (W. E. Kirkpatrick, T. Okabe, I. W. Hillyard, R. K. Robins, A. Dren, T. Novinson, 1977).
Antimicrobial and Anti-inflammatory Activities
Further research into pyrazolo[3,4-d]pyridazine derivatives has demonstrated their antimicrobial and anti-inflammatory properties. Zaki, Sayed, and Elroby (2016) outlined an efficient synthesis protocol for pyrazolo[3,4-d]pyridazines, showing good antimicrobial and anti-inflammatory activities. These findings support the utility of these compounds in developing new anti-inflammatory and antimicrobial agents (Yasser H. Zaki, A. R. Sayed, S. Elroby, 2016).
Enzyme Inhibition and Molecular Docking Studies
Research by Chaudhry et al. (2017) on pyrazolylpyridazine amines indicated their potential in inhibiting yeast α-glucosidase, an enzyme target for diabetes management. Molecular docking studies helped in understanding the structure-activity relationship, suggesting these compounds' utility in diabetes treatment (Faryal Chaudhry, Abdul Qayyum Ather, M. Akhtar, Ayesha Shaukat, Md. Ashraf, Mariya al-Rashida, M. Munawar, M. Khan, 2017).
将来の方向性
作用機序
Target of Action
The primary target of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing it from phosphorylating its substrates. This inhibits the progression of the cell cycle from the G1 to the S phase .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . By preventing the phosphorylation of substrates necessary for the G1 to S phase transition, the compound effectively halts the cell cycle, leading to cell cycle arrest .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation . By halting the cell cycle, the compound prevents the replication of cells. This can be particularly useful in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic .
特性
IUPAC Name |
7-chloro-1,3-dimethylpyrazolo[3,4-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-5-3-9-10-7(8)6(5)12(2)11-4/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXJEGBVWWYTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C(N=NC=C12)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-methylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2529471.png)
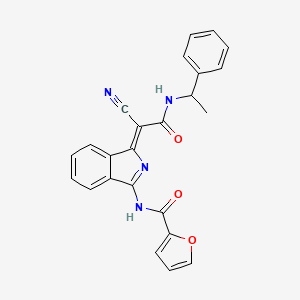
![4-butoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2529474.png)
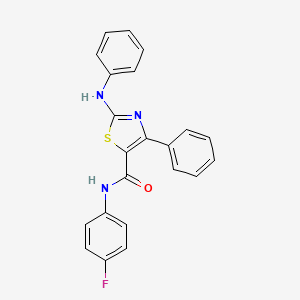
![2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2529477.png)
![(E)-4-(Dimethylamino)-N-[1-(1-methylpyrazol-3-yl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2529478.png)
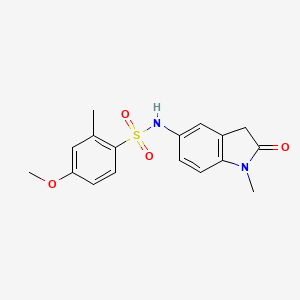


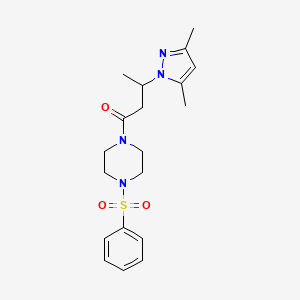
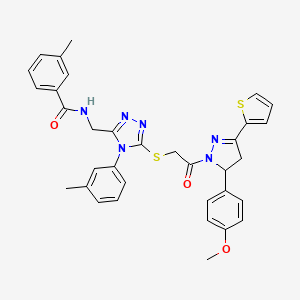


![1-{[(6-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2529492.png)